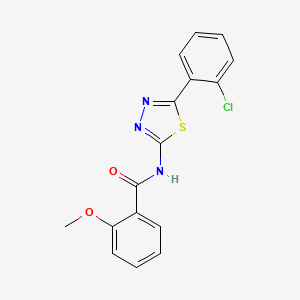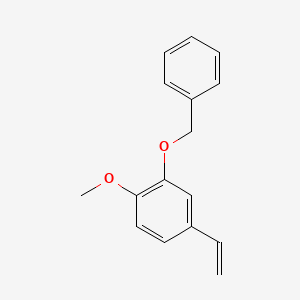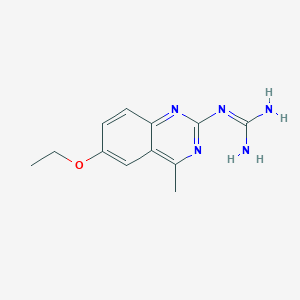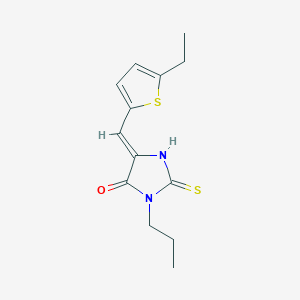
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide, also known as CTB, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. CTB is a heterocyclic compound that contains a thiadiazole ring and a benzamide moiety. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Antimicrobial Agents : A study detailed the synthesis of formazans from a Mannich base derivative of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showcasing its antimicrobial properties against pathogenic bacterial and fungal strains. The chemical structures were confirmed through various spectral techniques, indicating its potential in medicinal chemistry (Sah et al., 2014).
Antiviral Activity of Thiadiazole Sulfonamides : Research on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives showed specific anti-tobacco mosaic virus activity, underscoring the potential of these compounds in addressing viral infections (Chen et al., 2010).
Pharmacological Evaluation of Benzodiazepine Receptor Agonists : A series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were synthesized and evaluated as anticonvulsant agents. These compounds were designed to bind to benzodiazepine receptors, showing significant anticonvulsant activity and sedative-hypnotic effects without impairing learning and memory (Faizi et al., 2017).
Lipase and α-Glucosidase Inhibition : A study on novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide investigated their inhibition of lipase and α-glucosidase, highlighting the compound's potential in therapeutic interventions for diabetes and obesity (Bekircan et al., 2015).
Antimicrobial and Anti-inflammatory Properties : Research into bis-heterocyclic derivatives incorporating thiadiazole moieties demonstrated antimicrobial, anti-inflammatory, analgesic, and ulcerogenic properties. This work highlights the broad pharmacological potential of such compounds (Kumar & Panwar, 2015).
Optical, Thermal, and Biological Studies : A heterocyclic compound, N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, was synthesized and characterized, showing promising antibacterial and antifungal activity, thermal stability, and non-linear optical (NLO) properties. This indicates its potential application in materials science and photodynamic therapy (Prabukanthan et al., 2020).
Mechanism of Action
Target of Action
The primary targets of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
The specific mode of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide It is known that similar compounds interact with their targets, resulting in a variety of biological activities .
Biochemical Pathways
The exact biochemical pathways affected by N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide Compounds with similar structures have been found to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-22-13-9-5-3-7-11(13)14(21)18-16-20-19-15(23-16)10-6-2-4-8-12(10)17/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLRUKMEKFGNJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol](/img/structure/B2582726.png)
![Phenyl-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone](/img/structure/B2582727.png)
![(Z)-2-(2-chlorophenyl)-3-{4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}-2-propenenitrile](/img/structure/B2582728.png)

![2-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}propanamide](/img/structure/B2582732.png)

![4-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2582736.png)

![methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate](/img/structure/B2582740.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2582746.png)
